REACTION_CXSMILES
|
[N+:1]([O-:4])([O-])=[O:2].[Na+].[Br:6][C:7]1[CH:12]=[C:11]([CH3:13])[CH:10]=[CH:9][C:8]=1[OH:14]>S(=O)(=O)(O)O.O>[Br:6][C:7]1[CH:12]=[C:11]([CH3:13])[CH:10]=[C:9]([N+:1]([O-:4])=[O:2])[C:8]=1[OH:14] |f:0.1|
|
Name
|
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Na+]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
210 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
30.8 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC(=C1)C)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was reacted for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
upon cooling by an ice-water bath
|
Type
|
CUSTOM
|
Details
|
reacted for another 1 hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with 200 mL of ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with water (100 mL×5)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=CC(=C1)C)[N+](=O)[O-])O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.24 g | |
YIELD: PERCENTYIELD | 58.1% | |
YIELD: CALCULATEDPERCENTYIELD | 29045.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |